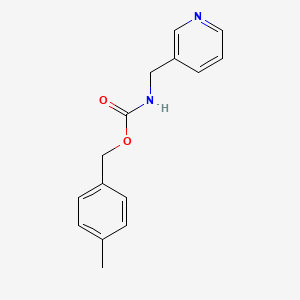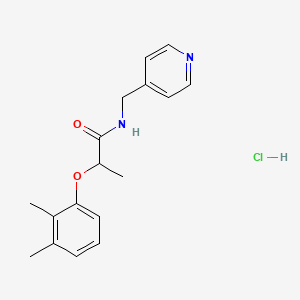![molecular formula C25H32N2O2 B6062776 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine, also known as BPMP, is a chemical compound that belongs to the class of morpholine-based drugs. BPMP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine exerts its pharmacological effects by inhibiting the chymotrypsin-like activity of the proteasome. The proteasome is a large multi-subunit complex that plays a crucial role in the regulation of protein degradation. The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including ER stress, apoptosis, and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. This compound has also been shown to induce ER stress, which can trigger the unfolded protein response (UPR) and lead to the activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its high potency and specificity for the proteasome. This compound has also been shown to have a long half-life, which allows for sustained inhibition of the proteasome. However, this compound has several limitations, including its poor solubility and stability in aqueous solutions. This compound also has limited bioavailability and can exhibit off-target effects at higher concentrations.
Orientations Futures
There are several potential future directions for the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in scientific research. One potential application is the use of this compound in the treatment of cancer. The proteasome is essential for the survival and proliferation of cancer cells, and the inhibition of the proteasome by this compound can lead to the induction of apoptosis and cell death. Another potential application is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The accumulation of misfolded and damaged proteins is a hallmark of these diseases, and the inhibition of the proteasome by this compound can lead to the clearance of these proteins and the prevention of disease progression. Additionally, the development of new analogs of this compound with improved solubility and bioavailability could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the proteasome and has several biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has several limitations. However, the potential future directions for the use of this compound in scientific research are numerous, and the development of new analogs of this compound could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
Méthodes De Synthèse
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can be synthesized through a series of chemical reactions involving morpholine, 4-biphenylylmethyl chloride, and 3-piperidinylpropanoic acid. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has been used extensively in scientific research due to its unique properties and mechanism of action. This compound is a potent inhibitor of the proteasome, which is an essential cellular complex responsible for the degradation of proteins. The inhibition of the proteasome by this compound can lead to the accumulation of misfolded and damaged proteins, which can trigger various cellular responses, including apoptosis and autophagy.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-[1-[(4-phenylphenyl)methyl]piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-15-17-29-18-16-27)13-10-21-5-4-14-26(19-21)20-22-8-11-24(12-9-22)23-6-2-1-3-7-23/h1-3,6-9,11-12,21H,4-5,10,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGJVYWMXXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)
![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)